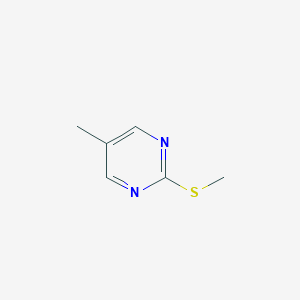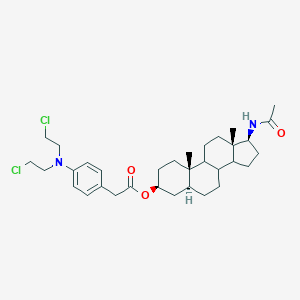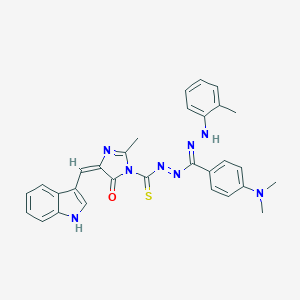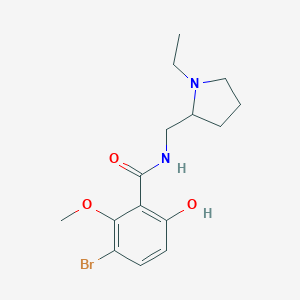
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy-
Vue d'ensemble
Description
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDAC activity, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway.
Effets Biochimiques Et Physiologiques
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. Additionally, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- in lab experiments is its low yield of around 50% in the synthesis method.
Orientations Futures
There are several future directions for the research on Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy-. One of the areas of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- and its potential applications in the treatment of various diseases. Moreover, the evaluation of the toxicity and pharmacokinetics of this compound is essential for its potential clinical use.
Applications De Recherche Scientifique
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been widely studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
107188-90-9 |
|---|---|
Nom du produit |
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- |
Formule moléculaire |
C15H21BrN2O3 |
Poids moléculaire |
357.24 g/mol |
Nom IUPAC |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(19)7-6-11(16)14(13)21-2/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20) |
Clé InChI |
QRMZHEDLUQMLGK-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
Synonymes |
5-bromo-N ((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide FLA 908 FLA 908, (+-)-isomer FLA 908, (S)-isomer FLA-908 NCQ 181 NCQ-181 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

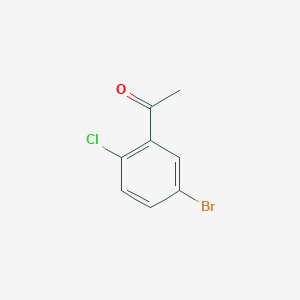
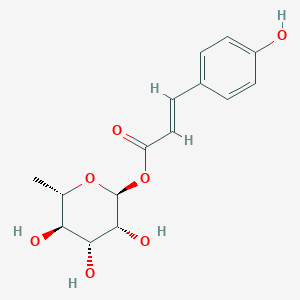
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
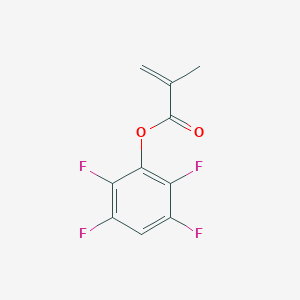
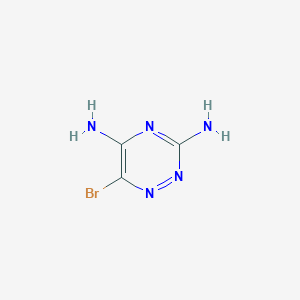
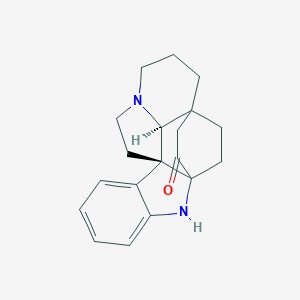
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
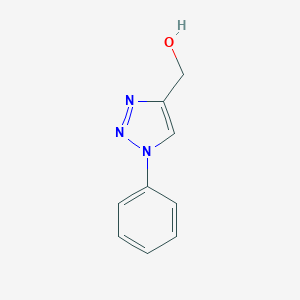
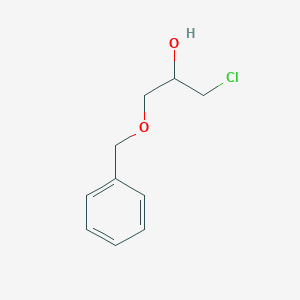
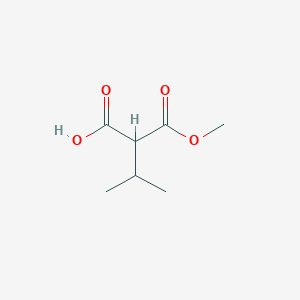
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
